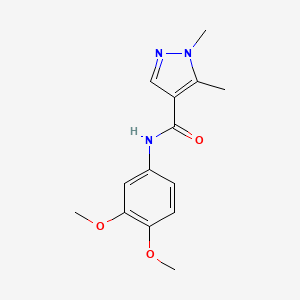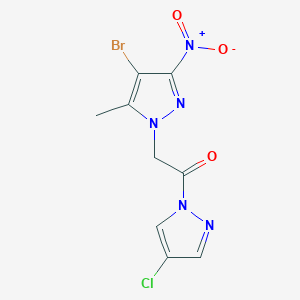![molecular formula C20H21ClN4O3S2 B4323389 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4323389.png)
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a piperazine ring, a chlorophenyl group, and a benzothiazole moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylpiperazine: This intermediate is synthesized by reacting 3-chloroaniline with piperazine under controlled conditions.
Formation of benzothiazole intermediate: The benzothiazole moiety is prepared by reacting 2-aminothiophenol with methylsulfonyl chloride.
Coupling reaction: The final step involves coupling the 3-chlorophenylpiperazine with the benzothiazole intermediate using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: Studied for its pharmacokinetic properties and potential as a drug candidate.
Materials Science: Explored for its use in the development of advanced materials with specific electronic or optical properties.
Biology: Used as a tool compound to study cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and influencing cellular signaling pathways. This modulation can result in various physiological effects, including changes in neurotransmitter release, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares structural similarities with the chlorophenyl group.
4-Iodobenzoic acid: Contains a benzene ring with a halogen substituent, similar to the chlorophenyl group in the compound.
Uniqueness
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its combination of a piperazine ring, chlorophenyl group, and benzothiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds with similar functional groups.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-30(27,28)16-5-6-17-18(12-16)29-20(22-17)23-19(26)13-24-7-9-25(10-8-24)15-4-2-3-14(21)11-15/h2-6,11-12H,7-10,13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICVDEOHCJGOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B4323328.png)
![5-{[(1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL)AMINO]CARBONYL}-1H-IMIDAZOLE-4-CARBOXYLIC ACID](/img/structure/B4323343.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B4323351.png)
![15-DIMETHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323355.png)

![N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323366.png)
![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4323367.png)



![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4323384.png)


![2-(THIOPHEN-2-YL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]ACETAMIDE](/img/structure/B4323418.png)
